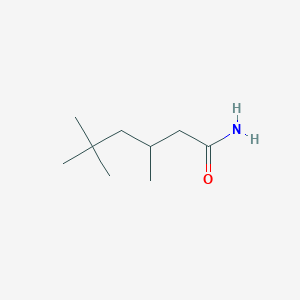
3,5,5-Trimethylhexanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethylhexanamide is an organic compound with the molecular formula C9H19NO. It is a primary amide derived from 3,5,5-trimethylhexanoic acid. This compound is known for its applications in various chemical processes, particularly in the field of solvent extraction.
Wissenschaftliche Forschungsanwendungen
3,5,5-Trimethylhexanamide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is used in the solvent extraction of precious metals such as rhodium.
Wirkmechanismus
Target of Action
It has been used as a reagent in the synthesis of barbituric acid analogs , suggesting that it may interact with enzymes or receptors involved in the action of barbiturates
Mode of Action
It has been used in the synthesis of α-n-fattyacyl colistin nonapeptide derivative This suggests that 3,5,5-Trimethylhexanamide might interact with its targets through the formation of amide bonds, leading to changes in the structure and function of the target molecules
Biochemische Analyse
Biochemical Properties
3,5,5-Trimethylhexanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including amide hydrolases, which catalyze the hydrolysis of amide bonds. The interaction between 3,5,5-Trimethylhexanamide and these enzymes is crucial for understanding its biochemical behavior. Additionally, this compound may interact with proteins and other biomolecules, influencing their structure and function. The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 3,5,5-Trimethylhexanamide on various types of cells and cellular processes are of particular interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,5,5-Trimethylhexanamide can affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These effects can result in changes in cellular metabolism, including alterations in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 3,5,5-Trimethylhexanamide involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, 3,5,5-Trimethylhexanamide may act as an inhibitor of certain hydrolases, preventing the hydrolysis of amide bonds. Additionally, it can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes. These interactions can lead to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5,5-Trimethylhexanamide can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that 3,5,5-Trimethylhexanamide can undergo degradation over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,5,5-Trimethylhexanamide can vary with different dosages in animal models. Studies have shown that low doses of this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Additionally, high doses of 3,5,5-Trimethylhexanamide may result in toxic or adverse effects, including cellular damage and apoptosis. These dosage-dependent effects are important for understanding the potential therapeutic and toxicological implications of this compound .
Metabolic Pathways
3,5,5-Trimethylhexanamide is involved in various metabolic pathways, including those related to amide metabolism. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical properties. Additionally, 3,5,5-Trimethylhexanamide can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding these metabolic pathways is crucial for elucidating the biochemical role of this compound .
Transport and Distribution
The transport and distribution of 3,5,5-Trimethylhexanamide within cells and tissues are important factors that influence its activity and function. This compound can be transported across cellular membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells. Additionally, 3,5,5-Trimethylhexanamide may accumulate in specific tissues or cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are critical for understanding the cellular effects of this compound .
Subcellular Localization
The subcellular localization of 3,5,5-Trimethylhexanamide is an important aspect of its biochemical activity. This compound can be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, 3,5,5-Trimethylhexanamide may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to other cellular compartments, such as the nucleus or endoplasmic reticulum, can impact its activity and function. Understanding the subcellular localization of 3,5,5-Trimethylhexanamide is crucial for elucidating its biochemical role .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5,5-Trimethylhexanamide can be synthesized through the reaction of 3,5,5-trimethylhexanoic acid with ammonia or an amine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, 3,5,5-trimethylhexanamide is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5,5-Trimethylhexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed:
Oxidation: 3,5,5-Trimethylhexanoic acid.
Reduction: 3,5,5-Trimethylhexylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
3,5,5-Trimethylhexanoic acid: The parent carboxylic acid from which 3,5,5-trimethylhexanamide is derived.
3,5,5-Trimethylhexylamine: The primary amine formed by the reduction of 3,5,5-trimethylhexanamide.
2-Ethylhexylamine: Another primary amine used in similar solvent extraction processes.
Uniqueness: 3,5,5-Trimethylhexanamide is unique due to its ability to form stable complexes with metal ions, making it highly effective in solvent extraction processes. Its structural features, such as the presence of three methyl groups on the hexane chain, contribute to its stability and reactivity in various chemical reactions .
Eigenschaften
IUPAC Name |
3,5,5-trimethylhexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSCDYTYNSHRIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
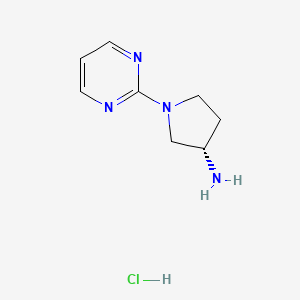
![N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2369363.png)
![2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2369365.png)
![2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2369366.png)
![ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2369368.png)
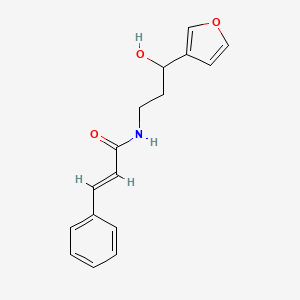

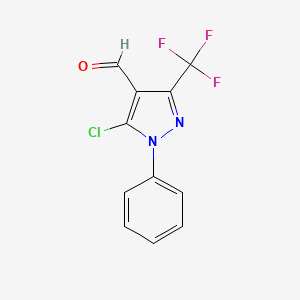

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)
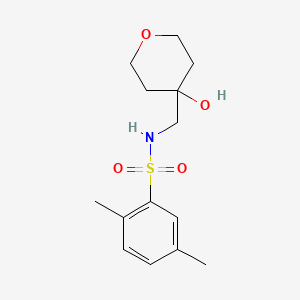
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2369382.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2369384.png)
